molecular formula C15H20N4O2 B009429 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 100515-03-5

5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B009429
CAS No.: 100515-03-5
M. Wt: 288.34 g/mol
InChI Key: NYWXRUJDDNLNKN-UHFFFAOYSA-N
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Description

5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine (DEPM) is a pyrimidine derivative that has attracted considerable attention in recent years due to its potential therapeutic applications. DEPM is a small molecule that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-proliferative effects.

Mechanism of Action

The mechanism of action of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to have a protective effect on the liver by reducing liver injury and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine is its low toxicity, which makes it a potential candidate for drug development. However, its solubility in aqueous solutions is limited, which can make it challenging to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several potential future directions for the study of 5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to explore its potential as an anti-tumor agent and to determine its efficacy in vivo. Finally, more research is needed to understand the mechanism of action of this compound and to develop more effective derivatives with improved solubility and bioavailability.

Synthesis Methods

5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine can be synthesized through a multi-step process involving the reaction of 3,5-diethoxybenzyl chloride with guanidine hydrochloride, followed by nucleophilic substitution with 2,4-diaminopyrimidine. The final product is obtained through crystallization and purification.

Scientific Research Applications

5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have anti-proliferative effects on smooth muscle cells, making it a potential therapeutic agent for atherosclerosis.

Properties

100515-03-5

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

5-[(3,5-diethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H20N4O2/c1-3-20-12-6-10(7-13(8-12)21-4-2)5-11-9-18-15(17)19-14(11)16/h6-9H,3-5H2,1-2H3,(H4,16,17,18,19)

InChI Key

NYWXRUJDDNLNKN-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)CC2=CN=C(N=C2N)N)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)CC2=CN=C(N=C2N)N)OCC

Origin of Product

United States

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